A Technical Guide to 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine: Structure, Synthesis, and Predicted Pharmacological Profile
A Technical Guide to 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine: Structure, Synthesis, and Predicted Pharmacological Profile
Prepared by: Senior Application Scientist, Advanced Chemical Research Division
Abstract: This document provides an in-depth technical overview of the synthetic compound 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine. The 2,3-dihydrobenzofuran scaffold is a recognized privileged structure in medicinal chemistry, known to be a core component in numerous biologically active molecules.[1][2][3] This guide elucidates the compound's chemical identity, details a robust synthetic pathway with step-by-step protocols, and presents a predictive analysis of its physicochemical and pharmacological properties. The pharmacological profile is inferred through a rigorous structure-activity relationship (SAR) analysis, drawing comparisons to its well-characterized aminopropyl analogs, which are known to interact with monoaminergic systems.[4] This whitepaper is intended for researchers in medicinal chemistry, pharmacology, and drug development, providing a foundational understanding for future investigation of this and related compounds.
Chemical Identity and Structural Elucidation
The topic of this guide is the molecule formally named 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine. It is crucial to establish the precise chemical structure, as ambiguity in nomenclature can lead to significant errors in research. The core scaffold is 2,3-dihydrobenzofuran, a bicyclic system where a furan ring is fused to a benzene ring and subsequently saturated at the 2 and 3 positions. The substituent is a 2-aminoethyl group attached at the 5-position of the benzofuran ring system.
A Note on Isomerism: The nomenclature "1,3-Dihydro-2-benzofuran" is occasionally encountered but is structurally synonymous with 1,3-dihydroisobenzofuran, a different isomeric scaffold. The stable and commonly referenced dihydrobenzofuran core in this context is the 2,3-dihydro isomer. This guide will proceed with the structure of 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine .
Key Identifiers and Physicochemical Properties
| Property | Value | Source / Method |
| IUPAC Name | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | IUPAC Standard |
| Common Synonyms | 5-(2-Aminoethyl)-2,3-dihydrobenzofuran | --- |
| Molecular Formula | C₁₀H₁₃NO | Calculated |
| Molecular Weight | 163.22 g/mol | Calculated |
| Predicted logP | 1.45 ± 0.3 | ALOGPS |
| Predicted pKa (Amine) | 10.1 ± 0.1 | ChemAxon |
| Predicted Solubility | Soluble in polar organic solvents | Inferred |
Proposed Retrosynthetic Analysis and Detailed Synthesis Protocol
Our proposed synthesis begins with commercially available 2,3-dihydrobenzofuran and proceeds through a three-step sequence: Friedel-Crafts acylation, Wolff-Kishner reduction, and Gabriel synthesis for the introduction of the primary amine.
Caption: A three-step synthetic pathway to the target compound.
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Objective: To install a 2-chloroacetyl group at the C5 position of the 2,3-dihydrobenzofuran ring. This position is electronically favored for electrophilic aromatic substitution.
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Methodology:
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To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM), add chloroacetyl chloride (1.1 eq) dropwise under an inert atmosphere (N₂).
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Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
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Add a solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate A: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone .
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Self-Validation: The structure of Intermediate A must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.
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Objective: To reduce the carbonyl group of the ethanone intermediate to a methylene group, forming the ethyl side chain. The Wolff-Kishner reduction is chosen for its efficacy under basic conditions, which avoids potential acid-catalyzed ring-opening of the furan.
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Methodology:
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In a round-bottom flask equipped with a reflux condenser, dissolve Intermediate A (1.0 eq) in diethylene glycol.
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Add hydrazine hydrate (4.0 eq) and potassium hydroxide (KOH, 4.0 eq).
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Heat the mixture to 120 °C for 2 hours.
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Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.
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Cool the reaction mixture to room temperature and dilute with water.
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Extract the product with diethyl ether (3x).
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Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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The resulting crude Intermediate B: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran can often be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.
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Self-Validation: Purity assessment by NMR is critical to ensure complete reduction and absence of starting material.
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Objective: To convert the terminal alkyl chloride to a primary amine. The Gabriel synthesis is selected as it provides a clean conversion to the primary amine, avoiding the over-alkylation issues common with direct amination using ammonia.
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Methodology:
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Combine Intermediate B (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).
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Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
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Cool the mixture, pour into water, and collect the precipitated phthalimide intermediate by filtration.
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Suspend the crude intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and reflux for 4 hours.
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Cool the reaction to room temperature. The phthalhydrazide byproduct will precipitate.
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Filter off the precipitate. Acidify the filtrate with concentrated HCl and concentrate in vacuo.
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Triturate the residue with cold acetone to precipitate the hydrochloride salt of the final product.
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Recrystallize from Ethanol/Ether to yield pure 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine HCl . The freebase can be obtained by neutralization with a suitable base.
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Self-Validation: Final product identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective
While no direct pharmacological data for 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine exists in peer-reviewed literature, its profile can be reliably predicted based on its striking structural similarity to extensively studied psychoactive compounds.[4]
The target molecule is a phenethylamine derivative constrained by a dihydrofuran ring. Its closest analogs are 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran) and, more broadly, MDMA. The primary structural difference is the absence of the α-methyl group on the ethylamine side chain.
Caption: Structural relationship between the target compound and its analogs.
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Monoamine Transporter Interaction: Like its analogs, the target compound is predicted to be a substrate for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[4] The absence of the α-methyl group, which typically enhances DAT/NET affinity and confers resistance to metabolism by monoamine oxidase (MAO), suggests that 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine may exhibit a pharmacological profile with:
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Higher SERT Selectivity: Phenethylamines lacking the α-methyl group tend to be more selective for SERT over DAT/NET.
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Substrate for MAO: The primary amine without α-methylation is a likely substrate for MAO, potentially resulting in a shorter duration of action compared to its α-methylated counterparts.
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5-HT Receptor Agonism: The benzofuran class of compounds are known to interact directly with serotonin receptors, particularly of the 5-HT₂ subtype.[4]
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5-HT₂A/₂C Agonism: This interaction likely contributes to psychedelic or hallucinogenic properties, though potentially less pronounced than in fully aromatic benzofurans.
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5-HT₂B Agonism: A critical consideration for this chemical class is agonism at the 5-HT₂B receptor, which has been strongly implicated in drug-induced cardiac valvulopathy.[4] Any research program involving this molecule must include early-stage counter-screening for 5-HT₂B activity as a primary safety checkpoint.
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References
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D. R. Witty, P. A. Wyman. (2005). A rapid synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans. The Journal of Organic Chemistry, 70(9), 3727-9. [Link][5]
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G. D. Artamonova, et al. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications. [Link][1]
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J. D. Gettler, et al. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Organic Letters, 17(8), 1986-9. [Link][6]
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G. R. P. D'Mello, et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link][2]
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A. A. L. Gunatilaka, et al. (2024). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. The Journal of Organic Chemistry. [Link][7]
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A. Closse, et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link][9]
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G. Bifulco, et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244. [Link][3]
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G. M. Schuts, et al. (1979). Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties. Journal of Medicinal Chemistry, 22(5), 583-8. [Link][10]
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